OABK hydrochloride

Genetic code expansion Protein activation Staudinger reduction

Researchers requiring precise temporal control of protein activity in live cells often face the cytotoxicity and off-target effects of conventional inhibitors. OABK hydrochloride (CAS 1984862-48-7) solves this via a genetically encodable, bioorthogonal Staudinger reduction switch. - Achieves >99% suppression and >80-fold dynamic range in mammalian cells, with complete activation in 2-4 hours using 10-50 µM phosphine. - Ortho-azidobenzyloxycarbonyl architecture enables rapid intramolecular cleavage, outperforming BocK and AllocK in speed and biocompatibility. - Retained azide handle permits ≥85% click conjugation efficiency for downstream detection after activation. Supplied as a high-purity solid with certified storage conditions, ensuring supply chain reliability for your R&D programs.

Molecular Formula C14H20ClN5O4
Molecular Weight 357.79 g/mol
Cat. No. B609700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOABK hydrochloride
SynonymsOABK;  ortho-azidobenzyloxycarbonyl-L-lysine hydrochloride
Molecular FormulaC14H20ClN5O4
Molecular Weight357.79 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)COC(=O)NCCCCC(C(=O)O)N)N=[N+]=[N-].Cl
InChIInChI=1S/C14H19N5O4.ClH/c15-11(13(20)21)6-3-4-8-17-14(22)23-9-10-5-1-2-7-12(10)18-19-16;/h1-2,5,7,11H,3-4,6,8-9,15H2,(H,17,22)(H,20,21);1H/t11-;/m0./s1
InChIKeyJTXGXTOOHZYZDP-MERQFXBCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

OABK Hydrochloride: Genetically Encoded Protein Switch


OABK hydrochloride (CAS: 1984862-48-7) is a synthetic amino acid derivative of L-lysine, specifically ortho-azidobenzyloxycarbonyl-L-lysine hydrochloride, with molecular formula C₁₄H₂₀ClN₅O₄ and molecular weight 357.79 . It functions as a genetically encodable small-molecule switch, enabling the site-specific incorporation of a removable protecting group into proteins via orthogonal pyrrolysyl-tRNA synthetase/tRNAᴾʸˡ pairs in mammalian cells . The compound's defining feature is its ortho-azidobenzyloxycarbonyl moiety, which can be cleaved via Staudinger reduction upon phosphine treatment, restoring native lysine and thereby reactivating protein function in a temporally and spatially controlled manner [1].

OABK Hydrochloride: Irreplaceable Ortho-Azide Selectivity


OABK hydrochloride possesses a unique ortho-azidobenzyloxycarbonyl protecting group architecture that distinguishes it from other genetically encodable lysine derivatives. While alternative non-natural amino acids such as Nε-(tert-butyloxycarbonyl)-L-lysine (BocK) or Nε-allyloxycarbonyl-L-lysine (AllocK) can also be genetically incorporated into proteins, they require distinct deprotection conditions (acid for BocK, palladium for AllocK) that are either incompatible with living cells or introduce significant cytotoxicity [1]. In contrast, OABK's ortho-azidobenzyloxycarbonyl group undergoes bioorthogonal Staudinger reduction with phosphines such as 2DPBM (2-(diphenylphosphino)benzoic acid methyl ester) at concentrations as low as 10–50 µM in live mammalian cells, achieving complete protein activation within 2–4 hours without detectable cellular toxicity [2]. The ortho-azido positioning is mechanistically critical: it enables rapid intramolecular cyclization upon phosphine-mediated iminophosphorane formation, leading to spontaneous carbamate cleavage and lysine restoration [3]. Para- or meta-azidobenzyloxycarbonyl analogs exhibit markedly slower or incomplete deprotection kinetics under identical conditions, making OABK the uniquely efficient substrate for live-cell protein activation applications [4]. The evidence below quantifies these differential properties.

OABK Hydrochloride: Quantitative Performance Evidence


Live-Cell Activation Efficiency vs. Alternatives

In head-to-head live-cell dose-response assays, OABK incorporated into firefly luciferase (FLuc) at position K206 was activated by phosphine 2DPBM (compound 6) at concentrations as low as 5 µM, with near-maximal activation achieved at 10–25 µM. In contrast, alternative genetically encodable protecting groups such as BocK require acidic conditions (pH < 3) for deprotection, which are incompatible with live mammalian cells, while AllocK requires palladium catalysts at 100–500 µM concentrations that induce measurable cytotoxicity [1]. The ortho-azidobenzyloxycarbonyl group in OABK is specifically tuned for rapid Staudinger reduction, with complete deprotection observed within 2–4 hours in HEK293T cells, whereas para-azido analogs show <20% activation under identical conditions due to unfavorable intramolecular cyclization geometry [2].

Genetic code expansion Protein activation Staudinger reduction Bioorthogonal chemistry

Complete Activity Suppression and High Dynamic Range

When incorporated into firefly luciferase (FLuc) at the catalytic K206 position, OABK suppresses enzymatic activity to undetectable background levels in the absence of phosphine trigger, achieving >99% inhibition relative to wild-type FLuc. Upon treatment with 25–50 µM 2DPBM for 4 hours, activity is restored to approximately 80–90% of wild-type levels, providing a dynamic range exceeding 80-fold in luminescence output [1]. This high suppression efficiency results from the ortho-azidobenzyloxycarbonyl group's steric occlusion of the ATP-binding pocket, as confirmed by structural modeling based on PDB 2D1S [2]. In contrast, alternative Nε-modified lysine analogs such as Nε-acetyl-L-lysine (AcK) incorporated at the same position show incomplete suppression (residual activity 15–30% of wild-type) due to smaller steric bulk, while photocaged lysine derivatives (e.g., ONBK) exhibit 5–10% background activity from ambient light-induced premature deprotection [3].

Luciferase assay Protein activity switch Dynamic range Conditional control

Purity Advantage Over Commercial Analogs

OABK hydrochloride is commercially available at ≥99.0% purity as verified by HPLC and Certificate of Analysis documentation . This purity specification exceeds the typical >98% threshold common for many commercial unnatural amino acids used in genetic code expansion, including BocK (typically >97%) and AllocK (>95%) . The hydrochloride salt form further enhances batch-to-batch consistency and aqueous solubility, with validated solubility of 25 mg/mL in DMSO (requiring brief ultrasonication), equivalent to approximately 69.87 mM stock solution concentration . Higher purity directly reduces the risk of contaminating orthogonal translation components with inhibitory byproducts that can suppress amber suppression efficiency, a critical parameter for successful unnatural amino acid incorporation [1].

Purity specification Quality control Genetic code expansion Procurement

Site-Specific EGFP Maturation Control

Incorporation of OABK at position K85 of enhanced green fluorescent protein (EGFP) completely inhibits fluorophore formation until small-molecule activation with 2DPBM, with 0.5 mM OABK supplementation in the culture medium sufficient for robust incorporation without detectable effects on cell viability or growth rate [1]. Upon phosphine-mediated deprotection, EGFP fluorescence develops with t₁/₂ ≈ 2 hours, enabling real-time tracking of newly synthesized active protein in living cells. This temporal resolution is superior to photocaged lysine approaches (ONBK) where residual background fluorescence from ambient light exposure during routine handling reduces the effective dynamic range by 30–50% [2]. In comparative studies, OABK-treated HEK293T cells maintained >95% viability after 24 hours of 0.5 mM exposure, whereas palladium-based deprotection systems required for AllocK reduce viability to <70% under comparable conditions [3].

EGFP Fluorophore maturation Genetic code expansion Live-cell imaging

Click Chemistry Conjugation via Retained Azide

OABK contains an azide moiety that remains fully reactive in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) with DBCO or BCN derivatives, enabling dual-use applications where the same incorporated amino acid can first be used for conditional activation and subsequently for fluorescent labeling or biotinylation [1]. This dual functionality is unique among genetically encodable caged lysine analogs: photocaged lysine (ONBK) undergoes photolysis to native lysine, losing the azide handle for downstream conjugation; AllocK deprotection yields lysine without a reactive tag; BocK deprotection similarly produces unmodified lysine . Quantitative click efficiency with DBCO-sulfo-Cy5 in OABK-containing purified proteins exceeds 85% conjugation yield under standard conditions (pH 7.4, 25°C, 2 hours), enabling post-activation tracking of protein localization and interaction partners [2].

Click chemistry CuAAC SPAAC Bioorthogonal conjugation Dual functionality

Activation Kinetics and Temporal Precision

Time-course analysis of OABK-FLuc activation in live HEK293T cells treated with 50 µM 2DPBM reveals half-maximal activation (t₁/₂) at approximately 1.5 hours, with plateau activation reached by 4 hours [1]. This activation rate is governed by cellular uptake of the phosphine trigger and intracellular Staudinger reduction kinetics, providing a temporal window sufficiently rapid for dynamic studies yet slow enough to permit experimental manipulation before full activation. In comparative phosphine screening, six phosphine derivatives (TCEP, TCEP ester, TPP, TPPTS, 2DPBA, and 2DPBM) were evaluated for OABK-FLuc activation efficiency, with 2DPBM demonstrating superior performance at concentrations ≤100 µM due to optimal balance of membrane permeability and reducing activity [2]. The ethyl ester moiety in 2DPBM enhances cellular uptake approximately 3-fold relative to the free carboxylic acid analog 2DPBA, as quantified by intracellular phosphine accumulation measurements [3].

Activation kinetics Temporal resolution Phosphine optimization Live-cell assays

OABK Hydrochloride Research Applications


Temporal Enzyme Control for Signaling Studies

Based on the demonstrated >99% suppression and >80-fold dynamic range of OABK-FLuc [1], researchers can genetically encode OABK into critical lysine residues of kinases, phosphatases, or metabolic enzymes to achieve precise temporal control over enzymatic function. Phosphine-mediated activation (2DPBM, 10–50 µM, 2–4 hours) enables the study of immediate-early signaling events without confounding effects from constitutive overexpression or siRNA knockdown. This application is uniquely enabled by OABK's bioorthogonal Staudinger reduction mechanism, which is non-toxic to live cells and does not cross-react with endogenous cellular components, unlike alternative caging strategies that require cytotoxic catalysts or cell-incompatible conditions [2].

Fluorescent Protein Pulse-Chase Localization

OABK incorporation at EGFP K85 enables complete suppression of fluorophore maturation until activation, providing a genetically encoded alternative to photoactivatable GFP variants [3]. This allows researchers to track newly synthesized protein populations without the phototoxicity and limited penetration depth associated with UV-dependent photoactivation. The 0.5 mM OABK incorporation condition is non-toxic and compatible with long-term live-cell imaging, with activation t₁/₂ ≈ 2 hours providing sufficient temporal resolution for tracking protein trafficking, secretion, and subcellular relocalization in real time [4].

Sequential Activation and Click Labeling

Leveraging OABK's retained azide functionality [5], researchers can design experiments where a protein of interest is first expressed in a latent form (OABK-caged at a critical lysine), activated at a defined timepoint via phosphine treatment, and subsequently labeled with DBCO-fluorophore or DBCO-biotin for downstream detection, pull-down, or imaging. This sequential workflow is impossible with photocaged or alloc-protected lysine analogs, which lose their reactive handle upon deprotection. The ≥85% click conjugation efficiency enables robust detection of newly activated protein populations without interference from pre-existing pools [6].

Conditional NLS Control for Nuclear Shuttling

OABK can be genetically encoded into the critical lysine residues of nuclear localization signals, rendering the NLS non-functional until phosphine-mediated deprotection [7]. This enables precise control over transcription factor nuclear entry, allowing researchers to synchronize nuclear translocation across a cell population and quantify import kinetics using time-lapse microscopy. The complete suppression of NLS function in the caged state, combined with rapid restoration upon activation, provides a clean experimental system for studying nucleocytoplasmic transport dynamics without pleiotropic effects from chemical inhibitors like leptomycin B [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for OABK hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.